5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
CAS No.: 2034573-81-2
Cat. No.: VC2970233
Molecular Formula: C7H11ClFN3O
Molecular Weight: 207.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034573-81-2 |
|---|---|
| Molecular Formula | C7H11ClFN3O |
| Molecular Weight | 207.63 g/mol |
| IUPAC Name | 5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H |
| Standard InChI Key | OLMFAJRMHNGFOZ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2CC(CN2)F.Cl |
| Canonical SMILES | CC1=NOC(=N1)C2CC(CN2)F.Cl |
Introduction
Chemical Identity and Structure
Basic Information
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is characterized by the following fundamental properties:
Structural Analysis
The compound consists of three key structural components:
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A 1,2,4-oxadiazole ring with a methyl substituent at position 3
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A pyrrolidine ring with a fluorine atom at position 4
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A hydrochloride salt form
This structural configuration creates a unique molecular framework that contributes to the compound's chemical behavior and potential biological activities. The 1,2,4-oxadiazole heterocycle is a five-membered ring containing three heteroatoms (two nitrogen atoms and one oxygen atom), which creates specific electronic properties and hydrogen-bonding capabilities.
Physical and Chemical Properties
General Physicochemical Properties
The physical and chemical properties of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride are important for understanding its behavior in various environments and applications. Available data from safety documentation provides some insight:
Stability and Reactivity
While specific stability data for 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is limited, oxadiazole compounds generally demonstrate good chemical stability under normal laboratory conditions. The compound should be stored in a tightly closed container in a cool, dry place to maintain its integrity.
The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
Importance of the 1,2,4-Oxadiazole Motif
The 1,2,4-oxadiazole ring system present in the title compound is a privileged structure in medicinal chemistry due to several important characteristics:
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It serves as an effective bioisostere for carboxylic acids, esters, and amides in drug design
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It possesses unique hydrogen bonding properties that facilitate interactions with biological targets
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It can enhance metabolic stability compared to other functional groups
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It contributes to optimal pharmacokinetic properties in drug candidates
These properties make 1,2,4-oxadiazole-containing compounds attractive scaffolds for the development of bioactive molecules targeting various diseases and conditions.
Biological Activities Associated with 1,2,4-Oxadiazoles
Based on extensive research with similar oxadiazole derivatives, compounds containing the 1,2,4-oxadiazole motif have demonstrated a wide range of biological activities:
The specific biological activities of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride would depend on its unique structural features and require dedicated studies for comprehensive characterization.
Synthesis Methodologies
Amidoxime Route
This is one of the most common methods for synthesizing 1,2,4-oxadiazoles, involving the reaction of amidoximes with carboxylic acid derivatives:
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Formation of an amidoxime intermediate
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Reaction with an activated carboxylic acid (such as an acid chloride or using coupling agents)
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Cyclodehydration to form the oxadiazole ring
This approach is exemplified in the synthesis of related compounds such as 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline as described in the literature .
1,3-Dipolar Cycloaddition
An alternative synthetic strategy involves 1,3-dipolar cycloaddition reactions:
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Generation of a nitrile oxide from an appropriate precursor
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Cycloaddition with a nitrile compound to form the oxadiazole ring
This methodology has been utilized for the synthesis of various 1,2,4-oxadiazole derivatives as demonstrated in previous research .
Proposed Synthesis Route for the Target Compound
Based on established methodologies for similar structures, a potential synthesis route for 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride might involve:
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Synthesis of a 4-fluoropyrrolidine-2-carboxylic acid derivative
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Reaction with an appropriate amidoxime (acetamidoxime for the methyl group)
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Cyclization to form the oxadiazole ring
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Treatment with hydrogen chloride to form the hydrochloride salt
Structure-Activity Relationships
Key Structural Features
The specific structural elements of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride that may contribute to its biological profile include:
The Fluorine Substituent
The fluorine atom at position 4 of the pyrrolidine ring likely imparts several advantageous properties:
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Enhanced metabolic stability by blocking potential sites of oxidative metabolism
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Altered electronic properties affecting binding to biological targets
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Increased lipophilicity, potentially improving membrane permeability
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Formation of unique hydrogen bonding interactions with target proteins
The 1,2,4-Oxadiazole Core
This heterocyclic system contributes to:
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Specific electronic distribution affecting molecular recognition
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Hydrogen bond acceptor capabilities through nitrogen and oxygen atoms
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Rigidity and defined spatial arrangement of substituents
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Metabolic stability compared to other functional groups
The Methyl Substituent
The methyl group at position 3 of the oxadiazole ring:
Comparison with Related Compounds
Structural Analogs
Table 1: Comparison of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride with Related Compounds
| Compound | Structural Relationship | Key Differences | Potential Functional Implications |
|---|---|---|---|
| 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochloride | Close analog | Position of methyl group (3 vs. 5); Additional fluorine atom | Different binding profile; Potentially altered metabolic stability |
| 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | Contains same oxadiazole core | Much more complex structure; Different fluorine substitution pattern | Significantly different pharmacokinetic properties; Different target selectivity |
| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | Contains oxadiazole ring | Contains phenyl linker; Different substituent pattern | Different physicochemical properties; Altered biological target profile |
| Emergency Situation | Recommended Action |
|---|---|
| Skin Contact | Immediately wash with copious amounts of water for at least 15 minutes |
| Eye Contact | Flush with plenty of water for at least 15 minutes |
| Inhalation | Move to fresh air; seek medical attention if symptoms persist |
| Ingestion | Wash out mouth with water; seek medical attention |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam for extinction |
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